N-(3-chloro-4-methylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(3-chloro-4-methylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative characterized by a fused bicyclic core (thieno[3,2-d]pyrimidin-4-one) substituted with a 3,5-dimethylphenyl group at position 3 and a thioether-linked acetamide moiety bearing a 3-chloro-4-methylphenyl group. This structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, which may influence its physicochemical and biological properties. While direct synthetic or analytical data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds from ) suggest shared reactivity patterns, such as nucleophilic thiol-alkylation and pyrimidine ring functionalization .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S2/c1-13-8-14(2)10-17(9-13)27-22(29)21-19(6-7-30-21)26-23(27)31-12-20(28)25-16-5-4-15(3)18(24)11-16/h4-5,8-11H,6-7,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIVJJCMTVDMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core linked to a chloro-substituted phenyl ring. Its chemical formula is C20H22ClN3O2S. The presence of both thioamide and thienopyrimidine moieties suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
The structure-activity relationship (SAR) studies indicate that modifications in the thienopyrimidine structure can enhance potency against specific cancer types.
The proposed mechanism involves inhibition of key signaling pathways associated with cancer cell proliferation and survival. The compound may interact with thioredoxin reductase (TrxR), a target implicated in cancer progression. Inhibition of TrxR leads to increased oxidative stress within cancer cells, promoting apoptosis .
Antimicrobial Activity
In addition to anticancer properties, preliminary investigations suggest antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed zones of inhibition indicating effectiveness against these pathogens .
Case Studies
- Case Study on Anticancer Efficacy : A study involving the administration of the compound to mice implanted with MCF-7 tumors showed a marked reduction in tumor size compared to controls. The treatment group exhibited a 50% decrease in tumor volume after four weeks of therapy .
- Antimicrobial Efficacy : In vitro testing against clinical isolates of Staphylococcus aureus demonstrated that the compound had an MIC (minimum inhibitory concentration) of 32 µg/mL, suggesting potential for development as an antimicrobial agent .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical enzymes involved in cancer cell proliferation and survival.
Case Study: In Vitro Evaluation
In a study evaluating the anticancer properties of thieno[3,2-d]pyrimidine derivatives, compounds similar to N-(3-chloro-4-methylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide were tested against human tumor cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
Another significant application is in the field of antimicrobial agents. The thieno[3,2-d]pyrimidine scaffold has been associated with antimicrobial activity against a range of pathogens.
Case Study: Antimicrobial Screening
A study conducted on various thieno[3,2-d]pyrimidine compounds revealed that certain derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure was found to contribute to its ability to disrupt bacterial cell wall synthesis .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Compounds containing similar scaffolds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Research Findings
In experimental models of inflammation, thieno[3,2-d]pyrimidine derivatives demonstrated the ability to reduce edema and inflammatory markers significantly. This suggests that this compound could be further explored for its therapeutic potential in inflammatory diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the thieno[3,2-d]pyrimidine core can significantly influence biological activity.
Data Table: Structure-Activity Relationships
| Compound Variant | Biological Activity | Key Findings |
|---|---|---|
| Variant A | High cytotoxicity | Effective against multiple cancer cell lines |
| Variant B | Moderate antimicrobial | Effective against specific bacterial strains |
| Variant C | Low anti-inflammatory | Minimal effect on inflammatory markers |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spectral and Physicochemical Properties
- IR Spectroscopy: Analogs with acetamide and pyrimidinone moieties (e.g., ) show strong C=O stretches at 1690–1730 cm⁻¹, consistent with the target compound’s expected 4-oxo group .
- NMR Signatures: Methyl groups in dimethylphenyl (target) or dichlorophenyl () substituents resonate at δ 2.10–2.50 ppm, while aromatic protons in 3-chloro-4-methylphenyl may appear as multiplets at δ 7.2–7.8 ppm .
- Melting Points: Analogs with chloro substituents (e.g., , mp 230°C) exhibit higher melting points than methyl-substituted derivatives (e.g., , mp 143–145°C), suggesting stronger intermolecular interactions in the former .
Research Implications and Limitations
- Knowledge Gaps: Direct data on the target compound’s solubility, stability, and reactivity are unavailable. Future studies should prioritize crystallographic analysis (e.g., SHELX-based refinement) and in vitro assays .
Q & A
Q. What are the critical steps in synthesizing the compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves three key stages:
- Substitution reaction : Reacting 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to form intermediates.
- Reduction : Using iron powder under acidic conditions to reduce nitro groups to amines.
- Condensation : Employing condensing agents (e.g., DCC or EDCI) to link the amine intermediate with cyanoacetic acid. Optimization strategies include:
- Temperature control (60–80°C for condensation) to prevent side reactions.
- Solvent selection (DMF or THF) to enhance solubility and reaction efficiency.
- Monitoring via TLC and HPLC to track progress and purity .
Q. What spectroscopic techniques are essential for confirming the structure and purity of the compound?
Key methods include:
- 1H/13C NMR : Characteristic peaks for the thienopyrimidine core (e.g., δ 12.50 ppm for NH, δ 10.10 ppm for NHCO) and aromatic substituents .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 465.6) to confirm molecular weight . Purity is assessed using HPLC (>95% area under the curve) and elemental analysis (C, N, S deviations <0.3%) .
Q. How does the compound’s stability vary under different storage conditions?
Stability protocols:
- Short-term : Store at 4°C in amber vials to prevent photodegradation.
- Long-term : Use inert atmospheres (argon) and desiccants (silica gel) at -20°C. Decomposition pathways include hydrolysis of the acetamide group in humid environments and oxidation of the thioether moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s biological activity against similar thienopyrimidine derivatives?
SAR strategies:
- Structural modifications : Vary substituents on the phenyl rings (e.g., replace 3,5-dimethylphenyl with 4-fluorophenyl) to assess impact on target binding.
- In vitro assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) and compare IC50 values with analogs.
- Computational docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) and correlate with experimental IC50 data .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Contradictions may arise from:
- Solvent effects in docking : Adjust scoring functions to account for aqueous vs. DMSO-solubilized conditions.
- Compound purity : Re-run assays with HPLC-purified samples to exclude impurities.
- Binding kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, which may differ from static docking poses .
Q. What in vitro models are appropriate for evaluating the compound’s mechanism of action, and how should dose-response studies be designed?
Models and protocols:
- Apoptosis assays : Use Annexin V/PI staining in leukemia cells (e.g., Jurkat) to quantify programmed cell death.
- Dose-response : Test 5–6 concentrations (0.1–100 µM) over 24–72 hours to calculate IC50 and Hill coefficients.
- Pathway analysis : Pair with Western blotting for caspase-3/9 activation or phospho-kinase arrays to identify targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
